6-Amino-3,3-difluoro-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3,3-difluoro-1H-indol-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3,3-difluoro-1H-indol-2-one typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of 6-aminoindole derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of 6-Amino-3,3-difluoro-1H-indol-2-one may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3,3-difluoro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of 6-amino-3,3-difluoro-1H-indole-2-one oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Amino-3,3-difluoro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
- 6-Amino-3,3-dimethyl-1H-indol-2-one
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Comparison: 6-Amino-3,3-difluoro-1H-indol-2-one is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and biological activity compared to other indole derivatives. The fluorine atoms also influence its electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6F2N2O |
---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
6-amino-3,3-difluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)5-2-1-4(11)3-6(5)12-7(8)13/h1-3H,11H2,(H,12,13) |
InChI Key |
IXNXEUYBKZODDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.